3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the bromination of 5-hydroxybenzoic acid followed by a series of reactions to introduce the oxopropanoic acid moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of catalysts and solvents that facilitate the bromination and subsequent reactions is common in industrial settings to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amines or thiols derivatives
Scientific Research Applications
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxybenzoic acid: Shares the bromine and hydroxyl groups but lacks the oxopropanoic acid moiety.
3-Bromophenylboronic acid: Contains a bromine atom on the phenyl ring but has a boronic acid group instead of the oxopropanoic acid moiety.
Uniqueness
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the combination of bromine, hydroxyl, and oxopropanoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7BrO4 |
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Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-(2-bromo-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI Key |
OHLLRPSUFSYYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)Br |
Origin of Product |
United States |
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